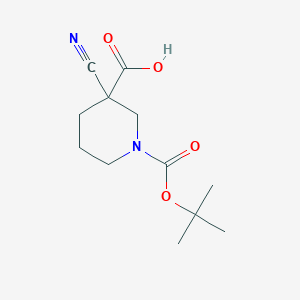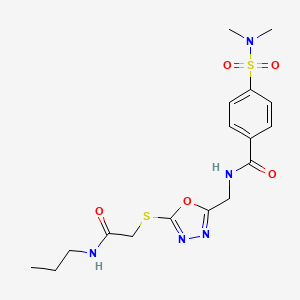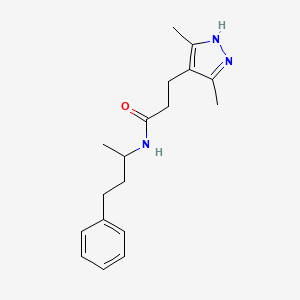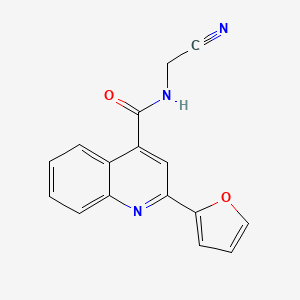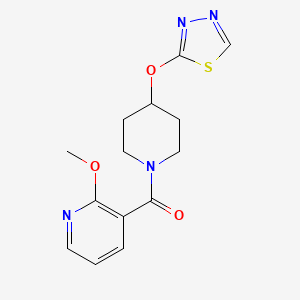
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of heterocyclic compounds like "(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone" often involves multi-step chemical reactions, starting from basic organic compounds to achieve the desired complex structure. A common approach includes the condensation of thiadiazole derivatives with piperidine and methoxypyridine moieties under specific conditions to form the target compound. These processes are meticulously designed to ensure high yield and purity of the product (Murthy & Shashikanth, 2012).
Molecular Structure Analysis
The molecular structure of this compound reveals its complexity, showcasing a combination of heterocyclic rings that include thiadiazole, piperidine, and pyridine derivatives. Structural analysis, such as X-ray diffraction studies, plays a crucial role in confirming the geometry, conformation, and overall architecture of the molecule. These studies highlight the spatial arrangement of atoms, the presence of functional groups, and their electronic interactions, which are pivotal in determining the compound's chemical behavior and reactivity (Prasad et al., 2018).
Chemical Reactions and Properties
The compound's reactivity is influenced by its functional groups and the electronic nature of the heterocycles present in its structure. It can undergo various chemical reactions, including nucleophilic substitution, condensation, and redox reactions, depending on the reacting partners and conditions. These reactions are foundational in further modifying the compound for potential applications in material science or medicinal chemistry (Karthik et al., 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Compounds structurally related to "(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone" have been synthesized and characterized, exploring their potential applications in medicinal chemistry. For instance, the synthesis of piperidinyl methanone derivatives and their evaluation for antimicrobial and antifungal activities have been reported. These compounds' structures are confirmed using spectral analysis, including IR, 1H NMR, and Mass spectra, demonstrating the wide range of synthetic methodologies applied to explore their biological potentials (Patel, Agravat, & Shaikh, 2011; Mallesha & Mohana, 2014).
Biological Activities
Several studies have focused on the biological activities of compounds with structural similarities, highlighting their potential in treating various diseases. These activities include:
- Antimicrobial and Antifungal Properties : Compounds like 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives have shown promising in vitro antibacterial and antifungal activities, suggesting their potential as leads for developing new antimicrobial agents (Mallesha & Mohana, 2014).
- Anticancer Activities : Research into the synthesis of various substituted methanone and thiadiazole derivatives has been conducted to explore their antiproliferative effects on cancer cells, indicating the potential for these compounds to act as anticancer agents (Syed, Ramappa, & Alegaon, 2013; Bhole & Bhusari, 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-methoxypyridin-3-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-20-12-11(3-2-6-15-12)13(19)18-7-4-10(5-8-18)21-14-17-16-9-22-14/h2-3,6,9-10H,4-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXJAUOLIFOOOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(CC2)OC3=NN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2497492.png)
![[(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2497493.png)
![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2497497.png)
![4-fluoro-N-[6-[(4-fluorophenyl)sulfonylamino]hexyl]benzenesulfonamide](/img/structure/B2497498.png)
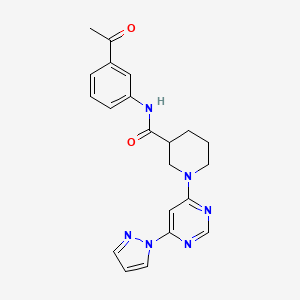
![N1-(3-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2497504.png)

